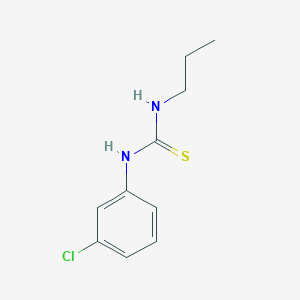

1-(3-Chlorophenyl)-3-propylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCNBKBDGIQFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of 1-(3-Chlorophenyl)-3-propylthiourea

The preparation of this compound can be efficiently accomplished through the condensation of an appropriately substituted amine with an isothiocyanate. This reaction is a cornerstone in the synthesis of unsymmetrical thioureas.

Amine-Isothiocyanate Condensation Approaches

The most direct and widely employed method for synthesizing this compound involves the reaction of an amine with an isothiocyanate. This can be approached in two ways, depending on the availability of the starting materials.

This approach involves the nucleophilic addition of propylamine (B44156) to the electrophilic carbon atom of 3-chlorophenyl isothiocyanate. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), and can proceed at room temperature. d-nb.info The reaction mixture is generally stirred for an extended period, often around 12 hours, to ensure completion. d-nb.info The product, this compound, can then be isolated and purified using standard laboratory techniques.

Table 1: Reaction Parameters for the Synthesis of this compound from 3-Chlorophenyl Isothiocyanate and Propylamine

| Parameter | Value |

| Reactant 1 | 3-Chlorophenyl isothiocyanate |

| Reactant 2 | Propylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | ~12 hours |

An alternative, equally viable route involves the reaction of propyl isothiocyanate with 3-chloroaniline (B41212). In this scenario, the amino group of 3-chloroaniline acts as the nucleophile, attacking the isothiocyanate carbon of propyl isothiocyanate. Similar to the previous method, this reaction is typically conducted in a suitable solvent at or near room temperature. A related synthesis of o-chlorophenylthiourea from o-chloroaniline and ammonium (B1175870) thiocyanate (B1210189) (which generates the isothiocyanate in situ) was achieved by heating on a steam bath, suggesting that mild heating could be employed to facilitate the reaction if necessary. orgsyn.org

Table 2: Reaction Parameters for the Synthesis of this compound from Propyl Isothiocyanate and 3-Chloroaniline

| Parameter | Value |

| Reactant 1 | Propyl isothiocyanate |

| Reactant 2 | 3-Chloroaniline |

| Solvent | e.g., Acetone, Ethanol |

| Temperature | Room Temperature to mild heating |

Alternative Synthetic Routes to Substituted Thioureas

Beyond the direct condensation of pre-formed isothiocyanates and amines, several other synthetic strategies can be employed to generate substituted thioureas like this compound.

The formation of thioureas from the reaction of an amine and an isothiocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea (B124793) product. The reaction is generally considered to be a "click" reaction due to its high efficiency and the formation of a single product with high atom economy. researchgate.net

"One-pot" synthetic procedures offer an efficient alternative to the stepwise synthesis of thioureas. These methods often involve the in-situ generation of the isothiocyanate intermediate. A common approach is the reaction of an amine with carbon disulfide in the presence of a suitable coupling reagent or under oxidative conditions. For instance, various symmetrical and asymmetrical thioureas have been synthesized in a one-pot reaction using an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water. orgsyn.org Another strategy involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate in situ and subsequently reacts with another amine to form the desired thiourea. researchgate.net A specific example related to the target compound involves the synthesis of 3-acetyl-1-(3-chlorophenyl)thiourea, where acetyl chloride was reacted with potassium thiocyanate to generate acetyl isothiocyanate in situ, which then reacted with 3-chloroaniline. researchgate.net This approach could be adapted by using a propyl-containing acyl chloride or a related reagent.

Compound Information

Advanced Synthetic Techniques and Optimization

Catalytic and Non-Catalytic Reaction Environments

The choice between catalytic and non-catalytic systems significantly influences the synthesis of thioureas. While non-catalytic methods often rely on the intrinsic reactivity of the starting materials, such as the reaction between an isothiocyanate and an amine, catalytic approaches offer enhanced reaction rates and selectivity.

Catalytic Approaches:

Thiourea derivatives themselves can act as organocatalysts, facilitating reactions through hydrogen-bonding interactions. wikipedia.org This dual role as both a product and a potential catalyst is a key area of study. In the synthesis of various organic compounds, thiourea catalysts have been shown to activate carbonyl and imine groups. researchgate.net For instance, bifunctional thiourea catalysts can activate a nucleophile through general base catalysis and an electrophile via hydrogen bonding. libretexts.org The acidity of the N-H protons in thioureas, which is greater than in ureas, makes them effective hydrogen-bond donors. wikipedia.org This property is crucial for their catalytic activity.

Recent research has highlighted the use of thiourea as a bifunctional catalyst that can act as both a hydrogen bond donor and a Brønsted base in aqueous media, promoting reactions like the synthesis of benzothiazoles. acs.org Chiral bifunctional thiourea catalysts have also been successfully employed in the asymmetric synthesis of various drug molecules. researchgate.net

Non-Catalytic Approaches:

Traditional non-catalytic methods for synthesizing thioureas often involve the reaction of amines with reagents like carbon disulfide or isothiocyanates. organic-chemistry.org A straightforward method involves the condensation of amines with carbon disulfide in an aqueous medium to produce symmetrical and unsymmetrical thioureas. organic-chemistry.org Another common approach is the reaction of an isothiocyanate with an amine. mdpi.com These methods, while often effective, can sometimes be slow or require harsh reaction conditions.

Solvent Effects on Reaction Yields and Selectivity

The solvent plays a critical role in the synthesis of thiourea derivatives, impacting reaction rates, yields, and in some cases, stereoselectivity. The choice of solvent can affect the solubility of reagents and the stability of intermediates and transition states.

Research has shown that the use of greener solvents is a key aspect of sustainable synthesis. nih.gov For example, a one-pot method for preparing nitro N,N'-diaryl thioureas with nearly quantitative yields has been developed using cyrene as a green alternative to tetrahydrofuran (B95107) (THF). nih.gov

In the context of catalytic reactions, solvent choice is paramount. For instance, in the halo-cycloetherification for the synthesis of α-tocopherol, dichloromethane (B109758) (DCM) was found to be the optimal solvent, leading to high yield and diastereoselectivity, outperforming other solvents. acs.org The influence of the solvent on the conformational equilibria of thiourea catalysts can also affect their catalytic activity. researchgate.net

The table below summarizes the effect of different solvents on the yield of a representative thiourea synthesis reaction.

| Solvent | Yield (%) | Reference |

| Dichloromethane (DCM) | 91 | acs.org |

| Toluene | Moderate | acs.org |

| Cyrene | ~Quantitative | nih.gov |

| Water | Good | google.com |

Green Chemistry Approaches in Thiourea Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thioureas to minimize environmental impact. These approaches focus on the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.

One significant green approach is the use of water as a solvent. A patented method describes the one-step synthesis of thiourea derivatives in water from phenoxysulfonyl chloride or its substituted derivatives and a primary amine. This method boasts easily available and low-toxicity raw materials, mild reaction conditions, and convenient separation and purification. google.com

Another sustainable strategy involves the use of deep eutectic solvents (DESs). An efficient and general catalytic process has been developed for the direct preparation of monosubstituted thioureas using a choline (B1196258) chloride/tin(II) chloride system, which acts as both a green catalyst and the reaction medium. This system allows for moderate to excellent yields, and the DES can be recovered and reused multiple times without a significant loss in activity. rsc.orgresearchgate.net

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.gov The use of ultrasound has been shown to be effective in the synthesis of N-naphthoyl thiourea derivatives, offering a rapid and efficient method. nih.gov Similarly, microwave irradiation is recognized as a non-conventional energy source that can lead to cleaner and higher-yielding chemical transformations in shorter reaction times. nih.gov

The following table outlines various green chemistry approaches in thiourea synthesis.

| Green Chemistry Approach | Key Features | Reference(s) |

| Water as a solvent | Environmentally benign, readily available, simplifies purification. | google.com |

| Deep Eutectic Solvents (DES) | Biodegradable, reusable catalyst and medium, high yields. | rsc.orgresearchgate.net |

| Ultrasound-assisted synthesis | Reduced reaction times, increased yields, energy efficient. | nih.govnih.gov |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, improved yields. | nih.gov |

| Catalyst-free synthesis in water | Utilizes sunlight, avoids toxic catalysts. | nih.gov |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Thiourea (B124793) Structural Confirmation

Specific FT-IR spectral data for 1-(3-Chlorophenyl)-3-propylthiourea, which would reveal characteristic vibrational modes for the N-H, C=S, and C-N bonds of the thiourea moiety, as well as vibrations associated with the 3-chlorophenyl and propyl groups, are not available in published literature.

Similarly, FT-Raman spectroscopic data, which would complement the FT-IR analysis and provide further insight into the molecular structure, could not be found for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Assignment

Detailed ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the protons of the aromatic ring, the propyl chain, and the N-H groups of this compound, are not documented in the accessible scientific literature.

The ¹³C NMR spectrum, which would identify the chemical shifts of all unique carbon atoms within the this compound molecule, including the characteristic thiocarbonyl (C=S) carbon, is not available in public records.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry data, which would confirm the molecular weight of this compound and provide information about its fragmentation patterns under ionization, has not been reported in the searched databases and literature. While high-resolution mass spectrometry (HRMS) data is available for some related thiourea compounds, allowing for precise mass determination, this information is absent for the specific compound of interest. ijacskros.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing organic molecules, as it typically produces intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation. wikipedia.orgrsc.org This allows for the straightforward determination of the molecular weight. In the analysis of thiourea derivatives, ESI-MS is instrumental in confirming the successful synthesis of the target compound. rsc.org The technique can be coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns, which provides valuable information for structural elucidation. rsc.orgnih.gov

For N,N'-substituted ureas and thioureas, ESI-MS/MS has been shown to generate distinct fragmentation patterns that can differentiate between positional isomers. nih.gov The fragmentation of these compounds often involves the cleavage of the C-N bonds of the thiourea group. researchgate.netnih.gov The specific fragments observed can help to confirm the connectivity of the atoms within the molecule. While specific ESI-MS data for this compound is not detailed in the provided results, the general principles of ESI-MS applied to related thiourea derivatives suggest that the protonated molecule would be readily observed, confirming its molecular formula. nih.govmdpi.com

Table 1: General ESI-MS Fragmentation Characteristics of Substituted Thioureas This table is generated based on general principles of mass spectrometry of related compounds and does not represent specific experimental data for this compound.

| Ion Type | Fragmentation Pathway | Potential Fragments |

| [M+H]⁺ | Cleavage of the C-N bond | Acylium cations, isothiocyanate moieties |

| [M+H]⁺ | Loss of small neutral molecules | Elimination of the alkyl or aryl substituent |

| [M-H]⁻ | Deprotonation at the N-H group | Stabilized anion |

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-resolution electron ionization mass spectrometry (HREI-MS) is a powerful technique for determining the elemental composition of a compound with high accuracy. nih.govthermofisher.com This is achieved by measuring the mass-to-charge ratio of an ion to several decimal places. Unlike the "soft" ionization of ESI, electron ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. nist.gov The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound.

For thiourea derivatives, HREI-MS can provide precise mass measurements of the molecular ion and its various fragments, which aids in confirming the molecular formula and elucidating the structure. nih.gov The NIST WebBook provides a mass spectrum for the related compound (2-chlorophenyl)-thiourea, which shows characteristic fragmentation patterns for this class of molecules. nist.gov While specific HREI-MS data for this compound is not available in the search results, the analysis of related acylthioureas under electron impact ionization shows that fragmentation often occurs via α-cleavage to the carbonyl or thiocarbonyl group, leading to the formation of stable acylium cations. researchgate.net

Table 2: Expected HREI-MS Data for this compound This table is illustrative and based on the analysis of similar compounds.

| Fragment | Proposed Structure | Expected m/z (monoisotopic) |

| Molecular Ion [M]⁺˙ | C₁₀H₁₃ClN₂S | 228.0488 |

| [M - C₃H₇]⁺ | C₇H₆ClN₂S | 184.9940 |

| [C₆H₄ClNH]⁺ | 125.0138 | |

| [C₃H₇NCS]⁺ | 101.0350 |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's chromophores and the extent of conjugation. researchgate.net

For thiourea derivatives, the UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions. ijpcbs.com The presence of an aromatic ring, such as the 3-chlorophenyl group, and the thiocarbonyl group (C=S) constitute the primary chromophores in this compound. The electronic properties of these groups and their interaction will dictate the observed λmax values. Studies on related thiourea complexes have shown that coordination to a metal ion can cause shifts in these absorption bands. researchgate.net In thiourea picrate (B76445) crystals, a peak around 253 nm is attributed to π-π* conjugation. ijpcbs.com For (E)-1-(4-bromobenzylidene)thiourea, a HOMO-LUMO gap of 3.2860 eV was identified, indicating good stability. openaccesspub.org

Table 3: Typical UV-Vis Absorption Maxima for Aryl Thiourea Derivatives This table presents a generalized view based on data from related compounds.

| Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | 250-300 | Phenyl ring, C=S |

| n → π | 300-360 | C=S |

X-ray Crystallography for Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction Analysis of Related Thioureas

While a crystal structure for this compound itself was not found in the search results, numerous studies on related thiourea derivatives have been published. nih.govnih.govnih.gov For instance, the crystal structures of N,N,N′-trisubstituted thioureas reveal how different substituents influence the delocalization of the thiourea C-N and C=S bonds. nih.gov In many acyl thiourea derivatives, the molecules are stabilized by intramolecular hydrogen bonds, and the crystal system is often monoclinic. nih.gov The analysis of N,N'-bis-(2-di-alkyl-amino-phenyl)thio-ureas also highlights the presence of intramolecular hydrogen bonds. nih.gov The asymmetric unit in the crystal structure of some thioureas may contain one or more independent molecules. nih.govnih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a crucial role in the case of thioureas. researchgate.netnih.gov The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. acs.org

In the crystal structures of many thiourea derivatives, molecules are linked together through N-H···S hydrogen bonds to form various motifs, such as centrosymmetric dimers or one-dimensional chains. rsc.orgnih.gov The specific arrangement, whether it's a trans-trans or trans-cis conformation of the N-H protons with respect to the thiocarbonyl group, influences the resulting hydrogen bonding network. rsc.org For example, a trans-cis arrangement often leads to a centrosymmetric dimeric assembly via complementary N-H···S interactions. rsc.org In addition to the primary N-H···S hydrogen bonds, other weaker interactions like C-H···S, C-H···π, and halogen bonding can also contribute to the stability of the crystal packing. nih.govnih.gov The study of these networks is a key aspect of crystal engineering with urea (B33335) and thiourea compounds. rsc.org

Table 4: Common Hydrogen Bonding Interactions in Thiourea Crystal Structures This table is based on recurring motifs found in the crystal structures of related thiourea compounds.

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Strong Hydrogen Bond | N-H | S=C | Dimer, Chain, Sheet |

| Weak Hydrogen Bond | C-H | S=C | Stabilization of primary motifs |

| Weak Hydrogen Bond | C-H | Phenyl ring (π-system) | Further stabilization of the crystal lattice |

| Halogen Bond | C-I | S=C | Linking of hydrogen-bonded assemblies |

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of experimental data regarding the crystalline structure and conformational analysis of this compound. While studies on structurally related compounds, such as other thiourea derivatives, have been conducted, specific crystallographic information for the title compound is not publicly available.

The determination of a molecule's conformation in the solid state is paramount for understanding its intermolecular interactions, crystal packing, and, by extension, its physicochemical properties. Such analyses are typically performed using single-crystal X-ray diffraction, a powerful technique that elucidates the precise three-dimensional arrangement of atoms within a crystal lattice. This analysis provides critical data, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

In the absence of experimental data for this compound, a detailed discussion of its crystalline conformational analysis, including data tables of crystallographic parameters, cannot be provided at this time. The synthesis and subsequent crystallographic characterization of this compound would be necessary to furnish the specific details required for this section. Such a study would allow for the elucidation of the relative orientation of the 3-chlorophenyl ring and the propylthiourea (B1586209) moiety, as well as the hydrogen bonding networks and other intermolecular forces that govern its crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the one with the minimum energy.

For a molecule like 1-(3-Chlorophenyl)-3-propylthiourea, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G**, would be performed to determine its optimal geometry. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on the related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, utilized DFT to establish its optimized molecular structure. researchgate.net Such studies also provide insights into the electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge on the molecular surface.

Table 1: Illustrative Data from DFT Geometry Optimization of a Substituted Thiourea (B124793) (Note: This data is for a related compound and does not represent this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=S | 1.68 | - |

| C-N (Thiourea) | 1.38 | - |

| N-C-N | - | 118.0 |

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. elsevierpure.com This calculation simulates the vibrational modes of the molecule, which correspond to the absorption peaks observed in experimental spectroscopy. elixirpublishers.com

The predicted frequencies are often scaled to correct for approximations in the computational method and anharmonicity. researchgate.net A strong correlation between the calculated and experimental spectra helps validate the computed structure and aids in the assignment of specific vibrational modes, such as N-H stretching, C=S stretching, and C-Cl stretching, to the observed spectral bands. researchgate.net This approach has been successfully applied to analyze the spectra of various molecules, including 2-chlorophenylisothiocyanate and 5-(4-Chlorophenyl)-3H-pyrazol-3-one. elsevierpure.comresearchgate.net

Thiourea derivatives can exist in different tautomeric forms, primarily the thione (C=S) and thiol (C-SH) forms, arising from proton migration. Computational chemistry is a valuable tool for investigating the relative stability of these tautomers. chemrxiv.org

By calculating the total electronic energy of each tautomer using methods like DFT, researchers can predict the position of the tautomeric equilibrium. researchgate.net The calculations can determine which form is more stable and by how much energy, providing insights into the molecule's predominant structure in different environments. scispace.com These studies often consider the effects of solvents using models like the Polarizable Continuum Model (PCM), as the stability of tautomers can be highly dependent on the surrounding medium.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. youtube.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative basis for predicting how a molecule will interact with other chemical species.

Table 2: Key Reactivity Descriptors Derived from FMO Theory

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, particularly large biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein.

For a compound like this compound, docking simulations would involve placing the molecule into the binding pocket of a specific protein target. The simulation software calculates a "docking score," which estimates the binding free energy (e.g., in kcal/mol), with lower scores indicating stronger binding. mdpi.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. For example, a docking study of a related thiourea derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, against prostaglandin E synthase identified a binding affinity of -6.5 kcal/mol. researchgate.net

Molecular Docking Simulations with Biological Macromolecules

Identification of Key Active Site Residues and Binding Poses

Docking simulations for analogous molecules have successfully identified key active site residues. For example, in studies targeting kinases, residues in the hinge region are often found to interact with the thiourea core. The specific binding pose of a ligand like this compound would be determined by the collective contributions of hydrogen bonds, hydrophobic interactions, and potential halogen bonds from the chlorine atom. The identification of these key residues is crucial for understanding the compound's mechanism of action and for designing more potent derivatives.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. For thiourea derivatives, MD simulations have been used to assess the stability of the binding pose predicted by docking studies. By simulating the movement of atoms over time, researchers can evaluate the persistence of key interactions, such as hydrogen bonds, and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone. These simulations can also reveal the flexibility of different parts of the molecule and the protein, highlighting which regions are most important for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a powerful tool for understanding the relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models based on Structural Features

For various classes of thiourea derivatives, QSAR models have been developed to predict their biological activity, such as enzyme inhibition or cytotoxicity. These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then used to find a mathematical equation that relates these descriptors to the observed activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molecular volume, Surface area | Influences how well the molecule fits into the binding site. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Ligand-Based and Structure-Based Design Principles

The insights gained from QSAR and docking studies can be used to formulate design principles for new, more potent compounds.

Ligand-Based Design: This approach relies on the knowledge of active and inactive molecules to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For thiourea derivatives, a typical pharmacophore might include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring feature.

Structure-Based Design: When the three-dimensional structure of the target protein is known, structure-based design can be employed. This involves using the information from docking and MD simulations to design molecules that have improved interactions with the active site. For example, if a particular hydrophobic pocket is not fully occupied by the propyl group of this compound, a larger alkyl group could be substituted to increase van der Waals interactions and, potentially, activity. Similarly, modifications to the chlorophenyl ring could be made to enhance interactions with specific residues.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Thiourea (B124793) derivatives have been identified as potential inhibitors of cholinesterases, which are key enzymes in the nervous system. mdpi.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. mdpi.comresearchgate.net

A study on a series of unsymmetrical thiourea derivatives, including the closely related analog 1-(3-chlorophenyl)-3-cyclohexylthiourea , investigated their inhibitory activity against AChE and BChE. researchgate.netmdpi.com This analog demonstrated notable inhibitory potential against both enzymes. researchgate.netmdpi.com Specifically, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited an IC₅₀ value of 50 µg/mL against AChE and 60 µg/mL against BChE. researchgate.net The inhibitory activity of another unsymmetrical thiourea derivative, 1-cyclohexyl-3-(pyridin-2-yl)thiourea, was found to be 27.05 µg/mL and 22.60 µg/mL against AChE and BChE, respectively. nih.gov

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | researchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | researchgate.net |

| 1-cyclohexyl-3-(pyridin-2-yl)thiourea | Acetylcholinesterase (AChE) | 27.05 | nih.gov |

| 1-cyclohexyl-3-(pyridin-2-yl)thiourea | Butyrylcholinesterase (BChE) | 22.60 | nih.gov |

To understand the binding interactions of these inhibitors, molecular docking studies have been performed. For the analog 1-(3-chlorophenyl)-3-cyclohexylthiourea , docking studies revealed its binding mode within the active sites of both AChE and BChE. mdpi.com In the case of AChE, the compound was found to interact with key amino acid residues, including Tyr-124, Ser-203, and Tyr-337, with a strong hydrogen bond observed with Tyr-124. mdpi.com The docking score for this interaction was calculated to be -10.01 kJ/mol. mdpi.com For BChE, similar binding interactions within the active pocket were observed, with a docking score of -8.04 kJ/mol. mdpi.com These computational analyses suggest that the inhibitory action is due to the effective binding of the thiourea derivative within the catalytic site of the cholinesterase enzymes. mdpi.com

Urease is another enzyme that has been a target for inhibition by various compounds, including some thiourea derivatives. This enzyme catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can be a strategy to combat such infections. The general class of thiourea derivatives has been explored for this inhibitory activity.

Nitric oxide synthase (NOS) exists in several isoforms, including neuronal NOS (nNOS) and inducible NOS (iNOS), which are involved in a wide range of physiological and pathological processes. The regulation of NO production through the inhibition of NOS isoforms is a significant area of research. While direct studies on 1-(3-Chlorophenyl)-3-propylthiourea are lacking, the broader family of sulfur-containing compounds has been investigated for NOS inhibitory activity.

A well-established therapeutic application of thiourea-containing compounds is the inhibition of thyroid peroxidase (TPO). nih.gov This enzyme is crucial for the synthesis of thyroid hormones. nih.gov The antithyroid drug Propylthiouracil (B1679721) (PTU) , which shares the thiourea functional group, acts by inhibiting TPO. nih.gov The mechanism of inhibition involves the drug reacting with the oxidized heme group of TPO, which is formed by the interaction of TPO with hydrogen peroxide. nih.gov This reaction prevents the iodination of tyrosine residues on thyroglobulin, a critical step in thyroid hormone production. nih.gov It is plausible that this compound could exert a similar inhibitory effect on TPO due to the presence of the propylthiourea (B1586209) moiety.

Tyrosinase Inhibition

Thiourea and its derivatives are recognized as a significant class of tyrosinase inhibitors. nih.gov Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in various organisms. medchemexpress.com The inhibitory action of thiourea-containing compounds is often attributed to the interaction of the thiourea moiety with the copper ions in the active site of the enzyme. nih.gov

Phenylthiourea (B91264) (PTU), a related compound, is a potent tyrosinase inhibitor. medchemexpress.comnih.gov Structural studies have shown that the thiourea sulfur atom can directly interact with the copper ions in the active site of similar enzymes, effectively blocking substrate access. nih.gov For instance, in one model, the thiourea moiety of PTU is positioned to bridge the two copper ions within the enzyme's active site. nih.gov This interaction is crucial for the inhibitory effect. While direct studies on this compound are limited in the provided results, the established mechanism for phenylthiourea and other thiourea derivatives suggests that the thiourea group in this compound would be critical for its potential tyrosinase inhibitory activity. nih.govnih.gov The presence of the sulfur atom is considered essential for this inhibition, as analogous compounds like urea or selenourea (B1239437) show no effect on tyrosinase activity. nih.gov

Furthermore, research on other thiourea derivatives has demonstrated that they can induce the degradation of tyrosinase after its maturation in the Golgi apparatus, suggesting an additional layer of regulation beyond simple active site inhibition. nih.gov The design of novel tyrosinase inhibitors often leverages the structural features of known inhibitors like PTU to enhance potency and specificity. nih.govnih.gov

Antioxidant Activity Assessment

The antioxidant potential of thiourea derivatives, particularly propylthiouracil (PTU), a structurally related compound, has been investigated through various assays. These studies provide insights into the possible antioxidant mechanisms of this compound.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to evaluate the radical scavenging ability of compounds. e3s-conferences.orgnih.govresearchgate.net These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals. e3s-conferences.org While specific DPPH and ABTS assay data for this compound are not available in the provided search results, studies on propylthiouracil (PTU) indicate its ability to act as an antioxidant. nih.govnih.gov PTU has been shown to react directly with hydroxyl radicals, which are highly reactive oxygen species. nih.gov This suggests that the thiourea moiety, also present in this compound, may contribute to radical scavenging activity. The general mechanism involves the antioxidant molecule neutralizing the free radical, thereby preventing oxidative damage. researchgate.net The effectiveness of this scavenging is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. nih.gov

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, assess the ability of a compound to reduce a ferric (Fe³⁺) complex to a ferrous (Fe²⁺) form. e3s-conferences.orgnih.gov This reduction potential is an important indicator of antioxidant activity. nih.gov The FRAP assay is a widely used method to measure the total antioxidant capacity of a sample. nih.gov Although direct FRAP assay results for this compound were not found, the antioxidant properties of the related compound propylthiouracil (PTU) have been documented. nih.govnih.gov The ability of PTU to protect against lipid peroxidation suggests it possesses reducing capabilities. nih.gov The underlying principle of these assays is that a compound with reducing power can donate an electron to a pro-oxidant, thereby neutralizing it. e3s-conferences.org

Antimicrobial Efficacy Investigations

Thiourea derivatives have been widely synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. nih.gov

Several studies have highlighted the antibacterial potential of various thiourea derivatives. nih.govcapes.gov.br These compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain thiazole (B1198619) derivatives synthesized from thioureas have demonstrated potent activity against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov While specific data on the antibacterial spectrum of this compound is not detailed in the provided results, the general class of thiourea derivatives shows promise as a source of new antibacterial agents. nih.govbiointerfaceresearch.com The presence of a halogen, such as the chloro group in this compound, has been noted in other heterocyclic compounds to potentially enhance antibacterial effects. biointerfaceresearch.com

Table 1: Examples of Antibacterial Activity of Thiourea and Related Derivatives

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Thiourea derivatives with thiadiazole, imidazole, and triazine moieties | Gram-positive and Gram-negative bacteria | Excellent activity with MIC values from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL for some compounds. | nih.gov |

| 2-phenylacetamido-thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | Potent inhibitory activity against E. coli KAS III. | mdpi.com |

| Thiazolo[3,2-α]pyrimidine derivatives | Various bacterial strains | Compound 4k emerged as a broad-spectrum antibacterial agent. | biointerfaceresearch.com |

| Thiourea derivatives of hippuric acid | Bacterial strains | Significant antibacterial activities for certain derivatives. | capes.gov.br |

Thiourea derivatives have also been investigated for their efficacy against various fungal species. nih.govcapes.gov.br Studies have reported the antifungal activity of these compounds against pathogens like Aspergillus flavus and Candida albicans. nih.govnih.gov For example, certain novel thiourea derivatives have exhibited excellent antifungal activity against Aspergillus flavus with low minimum inhibitory concentration (MIC) values. nih.gov Another study on N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide, a thiourea-related compound, demonstrated potent antifungal activity against various yeast-like fungi, dermatophytes, and molds. nih.gov The broad-spectrum antifungal potential of thiourea-based compounds makes them an interesting scaffold for the development of new antifungal agents. capes.gov.br

Table 2: Examples of Antifungal Activity of Thiourea and Related Derivatives

| Compound/Derivative Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Thiourea derivatives with thiadiazole, imidazole, and triazine moieties | Aspergillus flavus | Excellent activity with MIC values from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL for some compounds. | nih.gov |

| Thiourea derivatives of hippuric acid | Fungal strains | Significant antifungal activities for certain derivatives. | capes.gov.br |

| N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide | Candida albicans, dermatophytes, molds | Potent antifungal activity with MICs for dermatophytes ranging from 3 to 50 mg/L. | nih.gov |

| Potentilla parvifolia extracts (containing various phytochemicals) | Candida albicans and other microorganisms | Exhibited antifungal activity with MIC values ranging from 0.78–50 mg/mL. | nih.gov |

Modulation of Biological Targets and Signaling Pathways

Receptor Binding Studies

No studies have been published that investigate the binding of this compound to any biological receptors.

Elucidation of Molecular Mechanisms of Action

There is no available research detailing the molecular mechanisms through which this compound may exert any biological effects.

Applications in Chemical Research

Role as Ligands in Coordination Chemistry

Thiourea (B124793) and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of multiple donor sites. Current time information in Bangalore, IN. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, while the nitrogen atoms act as hard donors. This dual-donor nature allows 1-(3-Chlorophenyl)-3-propylthiourea to form stable complexes with a wide array of metal ions.

This compound readily forms coordination complexes with various transition metals. The synthesis of these complexes typically involves the reaction of the thiourea ligand with a metal salt in a suitable solvent. uni-konstanz.de The coordination can occur through the sulfur atom, the nitrogen atoms, or in a bridging fashion, leading to a diversity of structural motifs. For instance, reactions with divalent metal halides or acetates of cobalt(II), nickel(II), palladium(II), and zinc(II) have been shown to yield stable complexes. mdpi.com The stoichiometry of these reactions, often a 2:1 ligand-to-metal ratio, can be controlled to produce complexes with specific geometries. mdpi.com

Table 1: Examples of Transition Metal Complexes with Thiourea-Type Ligands

| Metal Ion | Typical Reactant | Resulting Complex Type | Reference |

|---|---|---|---|

| Platinum(II) | [PtCl2(PPh3)2] | Mononuclear Pt(II) complex | researchgate.net |

| Cobalt(II) | [CoCl2] | Tetrahedral [Co(L)2Cl2] | mdpi.com |

| Nickel(II) | [NiBr2(dimethoxyethane)] | Tetrahedral [Ni(L)2Br2] | mdpi.com |

| Copper(II) | CuCl2 | Square planar trans-[CuCl2L2] | chemrxiv.org |

| Zinc(II) | [ZnI2] | Tetrahedral [Zn(L)2I2] | mdpi.com |

(L represents a thiourea-type ligand)

The formation and structure of metal complexes with this compound can be elucidated using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly informative. A key indicator of coordination through the sulfur atom is a shift in the ν(C=S) stretching frequency to a lower wavenumber in the complex compared to the free ligand. researchgate.net Conversely, shifts in the ν(C-N) bands to higher frequencies suggest the delocalization of electron density towards the metal center upon coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also crucial for characterization. In diamagnetic complexes, the chemical shifts of the N-H protons and the carbon of the C=S group are significantly affected by coordination. mdpi.com For instance, the C=S signal in the ¹³C NMR spectrum typically shifts upon complexation, providing evidence of the sulfur atom's involvement in bonding. mdpi.com

Table 2: Illustrative Spectroscopic Data for a Thiourea Ligand and its Metal Complex

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Reference |

|---|---|---|---|

| IR (cm⁻¹) | ν(N-H): ~3200, ν(C=S): ~750 | ν(N-H): Shifted, ν(C=S): Decrease | researchgate.net |

| ¹³C NMR (ppm) | δ(C=S): ~180 | δ(C=S): Shifted (e.g., to ~176) | mdpi.com |

The ability of this compound to selectively bind with certain metal ions makes it a candidate for applications in metal ion sensing. Chemosensors for metal ions often rely on a change in a measurable property, such as color or fluorescence, upon complexation. The interaction of the thiourea ligand with a metal ion can perturb its electronic structure, leading to a "turn-off" or "turn-on" fluorescent response. The presence of the chromophoric 3-chlorophenyl group in the molecule could be advantageous in this regard. The development of sensors based on this scaffold could be valuable for the detection of environmentally or biologically significant metal ions.

Precursors for Heterocyclic Compound Synthesis

Thiourea derivatives are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic rings. Current time information in Bangalore, IN. The reactive nature of the thiocarbonyl group and the adjacent nitrogen atoms allows for a variety of cyclization reactions.

This compound can undergo cyclization reactions with various electrophilic reagents to yield a range of heterocyclic compounds. For example, reactions with α-halocarbonyl compounds are a common route to thiazole (B1198619) derivatives. The reaction of N-aryl-N'-alkylthioureas with reagents like propargyl bromide can lead to the formation of iminothiazolines in a regioselective manner. The specific conditions of the reaction, such as the solvent and temperature, can influence the outcome and the isomeric products formed. Such cyclization reactions are fundamental in synthetic organic chemistry for accessing novel molecular scaffolds.

Beyond direct cyclization, the thiourea moiety in this compound can be utilized in a variety of organic transformations. Thioureas can serve as synthons for other functional groups or can direct the reactivity of adjacent parts of the molecule. For instance, oxidative cyclization reactions of aryl amines, a related class of compounds, can be used to construct benzimidazoles. The principles of these reactions could potentially be applied to derivatives of this compound to access a wider range of N-heterocycles. The versatility of thioureas as precursors for heterocycles makes them valuable tools for medicinal and materials chemistry.

Advanced Materials and Sensing Applications

Development of Chemosensors

No research data is available for this section.

Data Tables

No data is available for interactive tables.

Detailed Research Findings

No research findings are available.

Future Research Directions and Challenges

Advancements in Targeted Synthesis Methodologies

The synthesis of thiourea (B124793) derivatives has seen significant progress, moving towards more efficient and environmentally friendly methods. nih.govscilit.com Traditional methods often involve the reaction of isothiocyanates with amines. researchgate.net However, recent advancements focus on one-pot syntheses and the use of greener solvents like water. nih.govscilit.com For instance, a catalyst-free method for synthesizing substituted thiourea derivatives has been developed using the reaction of thiazolidine-2-thiones with various amines in water. scilit.com Another approach involves the simple condensation of amines and carbon disulfide in an aqueous medium to produce both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org

Future research in the synthesis of 1-(3-Chlorophenyl)-3-propylthiourea will likely concentrate on optimizing these green methodologies to achieve higher yields and purity. The development of solid-phase synthesis techniques could also offer a streamlined approach, avoiding the formation of unwanted byproducts. rsc.org Furthermore, exploring novel catalytic systems, including organocatalysts, could lead to more selective and efficient synthetic routes. wikipedia.org The use of microwave-assisted synthesis is another promising avenue for accelerating reaction times and improving yields. nih.gov

Integration of Advanced Computational and Experimental Approaches for Mechanistic Insights

Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent or a research tool. A powerful strategy to achieve this is the integration of computational modeling with experimental studies. researchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to elucidate reaction pathways. researchgate.netresearchgate.net

Molecular docking studies are instrumental in predicting how the compound binds to its biological targets. biointerfaceresearch.comnih.gov For example, docking studies have been used to understand the interactions between thiourea derivatives and enzymes like HIV-1 reverse transcriptase. nih.gov These computational predictions can then be validated through experimental techniques such as X-ray crystallography to determine the precise binding mode. researchgate.net Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. nih.gov By combining these computational methods with experimental assays, researchers can gain a comprehensive understanding of the compound's mechanism of action at a molecular level.

Exploration of Novel Biological Targets and Pathways

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. rsc.orgresearchgate.netmdpi.com While some biological targets of thioureas are known, such as the enzyme urease and various kinases, there is a vast potential for discovering new targets and pathways for this compound. biointerfaceresearch.comresearchgate.net

High-throughput screening of compound libraries against a wide array of biological targets can uncover novel activities. biointerfaceresearch.com Additionally, proteomics and metabolomics approaches can be used to identify changes in protein expression and metabolite levels in cells treated with the compound, providing clues about the biological pathways it affects. For instance, studies on other thiourea derivatives have shown their ability to target multiple pathways involved in carcinogenesis. biointerfaceresearch.com Future research should aim to explore the effects of this compound on various cellular signaling pathways, which could reveal new therapeutic applications.

Structure-Activity Relationship (SAR) Expansion for Enhanced Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For thiourea derivatives, SAR studies have revealed key structural features that are important for their activity. For example, the nature and position of substituents on the aromatic ring can significantly impact their biological effects. nih.gov

In the context of this compound, systematic modifications to its structure can be made to explore the SAR. This involves altering the substitution pattern on the chlorophenyl ring, changing the length and branching of the propyl chain, and introducing different functional groups. nih.gov For example, a study on a related compound, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, systematically introduced different functional groups on the aromatic ring and modified the aliphatic chain to evaluate the effect on its anti-HIV activity. nih.gov The resulting data can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent and selective compounds. researchgate.netanalis.com.my

Investigation into Ligand-Based and Target-Based Design Strategies

Both ligand-based and target-based approaches are valuable in the design of new drugs. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov In the case of this compound, if other compounds with similar biological activity are known, their structures can be used to develop a pharmacophore model, which defines the essential structural features required for activity. This model can then be used to design new derivatives with improved properties.

Target-based drug design, on the other hand, utilizes the three-dimensional structure of the biological target. nih.gov If the crystal structure of the target protein is known, molecular docking and other computational methods can be used to design molecules that fit perfectly into the binding site. biointerfaceresearch.com For example, the design of thiourea derivatives as inhibitors of prostate-specific membrane antigen (PSMA) was guided by molecular docking studies. nih.gov The integration of both ligand-based and target-based strategies can lead to a more rational and efficient drug discovery process for derivatives of this compound.

Role in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. acs.orgnih.gov An effective chemical probe should have high potency, selectivity, and a well-understood mechanism of action. Given the diverse biological activities of thiourea derivatives, this compound has the potential to be developed into a chemical probe. acs.org

For instance, thiourea-containing fluorescent probes have been successfully used for targeted imaging of mitochondria. nih.gov The thiourea moiety can form hydrogen bonds with mitochondrial proteins, leading to its accumulation in this organelle. nih.gov By attaching a fluorescent tag to this compound, it could potentially be used to visualize specific cellular components or processes. Furthermore, if the compound is found to be a highly selective inhibitor of a particular enzyme, it could be used as a probe to study the function of that enzyme in living cells. The development of such probes would be invaluable for basic biological research and could lead to a better understanding of complex biological processes.

Q & A

Q. Key Data :

| Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DCC | DMF | 78 | 95 | |

| Triethylamine | Acetonitrile | 65 | 90 |

Structural Characterization Techniques

Question: Which analytical methods are most reliable for confirming the structure of this compound? Answer:

- NMR Spectroscopy : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.3 ppm for propyl chain) and C NMR (δ 125–140 ppm for aromatic carbons, δ 35–45 ppm for thiourea C=S) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 229.1) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between the chlorophenyl and thiourea moieties .

Biological Activity and Mechanism of Action

Question: What evidence supports the proposed anticancer or antimicrobial mechanisms of this compound? Answer:

- Enzyme Inhibition : Competitive inhibition of tyrosinase or cytochrome P450 isoforms via thiourea’s sulfur atom coordinating to active-site metals .

- Cellular Assays : Dose-dependent cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC values: 12–25 µM) .

- Molecular Docking : Chlorophenyl group’s hydrophobicity enhances binding to protein pockets (e.g., PARP-1 or EGFR kinases) .

Safety and Handling Protocols

Question: What safety precautions are critical when handling this compound in laboratory settings? Answer:

- PPE Requirements : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust generation .

- Waste Disposal : Incinerate or treat with oxidizing agents (e.g., hydrogen peroxide) to neutralize thiourea derivatives .

Q. Toxicity Data :

| Parameter | Value | Source |

|---|---|---|

| LD (oral, rat) | Not available | |

| Skin Irritation | Mild |

Addressing Data Contradictions in Literature

Question: How should researchers resolve discrepancies in reported biological activities or spectral data for this compound? Answer:

- Reproducibility Checks : Validate synthesis protocols (e.g., catalyst purity, reaction time) to rule out procedural variability .

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., anomalous IC values due to assay conditions) .

Structure-Activity Relationship (SAR) Studies

Question: How do structural modifications (e.g., alkyl chain length, halogen substitution) influence the bioactivity of this compound? Answer:

- Alkyl Chain Extension : Longer chains (e.g., butyl vs. propyl) increase lipophilicity, enhancing membrane permeability but reducing solubility .

- Halogen Position : 3-chloro substitution on phenyl improves target binding vs. 2- or 4-chloro analogs (ΔG = -2.3 kcal/mol) .

- Thiourea vs. Urea : Thiourea derivatives show 5–10× higher enzyme inhibition due to sulfur’s electronegativity .

Q. SAR Data :

| Modification | Bioactivity (IC, µM) | Solubility (mg/mL) |

|---|---|---|

| Propylthiourea | 15 | 0.8 |

| Butylthiourea | 22 | 0.5 |

| 2-Chlorophenyl analog | 35 | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.